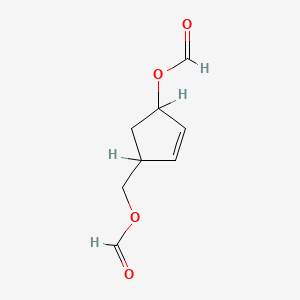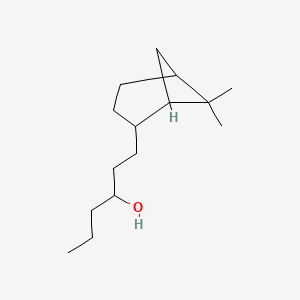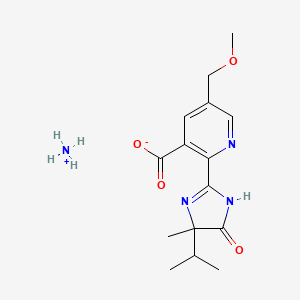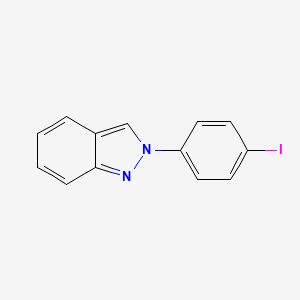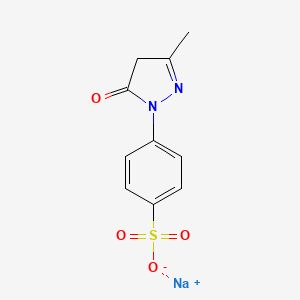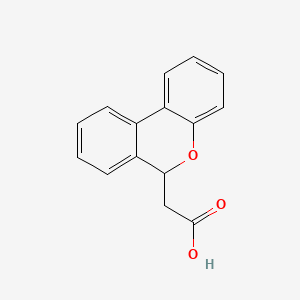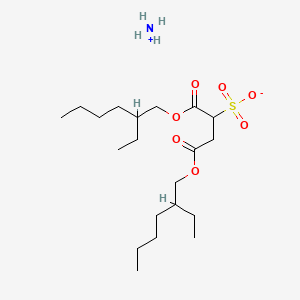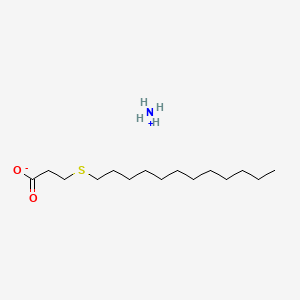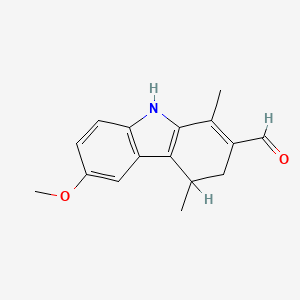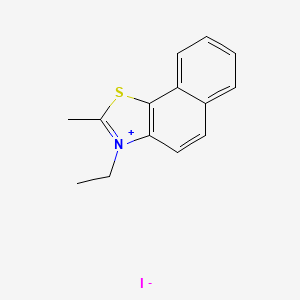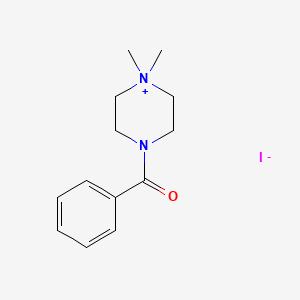
4-Benzoyl-1,1-dimethylpiperazinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1,1-dimethylpiperazinium iodide is an organic compound with the molecular formula C13H19IN2O. It is known for its applications in biochemical research and as a ganglionic stimulant. The compound is characterized by its white powder appearance and a melting point of 234-238°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,1-dimethylpiperazinium iodide typically involves the reaction of 4-benzoylpiperazine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The compound is then dried and packaged under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-1,1-dimethylpiperazinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like chloride or bromide in the presence of phase transfer catalysts.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazinium salts.
Scientific Research Applications
4-Benzoyl-1,1-dimethylpiperazinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Acts as a ganglionic stimulant, affecting the autonomic nervous system.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Mechanism of Action
The compound exerts its effects by acting as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine and norepinephrine. This action is crucial for its application in diagnosing conditions like pheochromocytoma .
Comparison with Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Shares a similar structure but lacks the benzoyl group.
4-Benzoylpiperazine: Similar backbone but without the dimethyl groups on the nitrogen atoms.
N-Methyl-4-benzoylpiperazine: Contains one methyl group instead of two.
Uniqueness: 4-Benzoyl-1,1-dimethylpiperazinium iodide is unique due to its specific combination of benzoyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
Properties
CAS No. |
109507-19-9 |
|---|---|
Molecular Formula |
C13H19IN2O |
Molecular Weight |
346.21 g/mol |
IUPAC Name |
(4,4-dimethylpiperazin-4-ium-1-yl)-phenylmethanone;iodide |
InChI |
InChI=1S/C13H19N2O.HI/c1-15(2)10-8-14(9-11-15)13(16)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LEDSIETZTPBDMF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


